5-Fluoroisoquinoline: A Comprehensive Technical Guide
5-Fluoroisoquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties, synthesis, and spectral analysis of 5-Fluoroisoquinoline. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
5-Fluoroisoquinoline is an off-white solid belonging to the family of fluorinated isoquinolines. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can influence metabolic stability, binding affinity, and bioavailability.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₆FN | [3] |
| Molecular Weight | 147.15 g/mol | [3] |
| Physical Form | Off-White Solid | [2] |
| CAS Number | 394-66-1 | [3][4] |
Quantitative data such as melting point, boiling point, solubility, and pKa for 5-Fluoroisoquinoline are not consistently available in publicly accessible literature and would require experimental determination.
Synthesis and Reactivity
A general workflow for the synthesis of a fluorinated isoquinoline derivative, based on available literature for related compounds, is outlined below.
Caption: Generalized workflow for the synthesis of a 5-Fluoroisoquinoline derivative.
Experimental Protocols & Spectral Data
Detailed experimental protocols for the acquisition of spectral data for 5-Fluoroisoquinoline are not explicitly provided in the available literature. However, standard analytical techniques are employed for the characterization of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR spectra for 5-Fluoroisoquinoline were not found, data for related compounds and general principles of NMR for fluoroaromatic compounds can provide insights. The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[6] In the ¹H NMR spectrum of a fluorinated isoquinoline, one would expect to see characteristic aromatic proton signals with coupling to the fluorine atom (H-F coupling). Similarly, in the ¹³C NMR spectrum, the carbon atoms near the fluorine atom would exhibit C-F coupling, which is a valuable tool for structural elucidation.[7]
Infrared (IR) Spectroscopy
The FT-IR spectrum of an aromatic compound like 5-Fluoroisoquinoline would be expected to show characteristic absorption bands. These include:
-
C-H stretching for the aromatic ring protons, typically appearing above 3000 cm⁻¹.
-
C=C stretching vibrations within the aromatic rings, usually found in the 1400-1600 cm⁻¹ region.
-
C-F stretching , which is a strong absorption typically observed in the 1000-1400 cm⁻¹ region.[8][9]
Mass Spectrometry (MS)
The mass spectrum of 5-Fluoroisoquinoline would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the isoquinoline core, with potential losses of HCN, and fragments indicating the presence of the fluorine atom.[10][11] High-resolution mass spectrometry would be crucial for confirming the elemental composition of the parent ion and its fragments.[12]
Biological Activity and Signaling Pathways
The biological activities of 5-Fluoroisoquinoline have not been extensively reported. However, the broader class of isoquinoline alkaloids and fluoroquinolones exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and antiviral activities.[13][14][15]
The introduction of a fluorine atom into a bioactive molecule can significantly alter its properties. In the context of drug design, fluorination is a common strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles.[2]
Given that many isoquinoline alkaloids exert their effects by modulating key signaling pathways, it is plausible that 5-Fluoroisoquinoline could also interact with cellular signaling cascades. For instance, some bisbenzylisoquinoline alkaloids have been shown to modulate the NF-κB and AP-1 pathways, which are critical in inflammation and cancer.[16] Fluoroquinolone antibiotics, on the other hand, primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[17]
A hypothetical signaling pathway that could be investigated for modulation by 5-Fluoroisoquinoline, based on the activities of related compounds, is the NF-κB signaling pathway.
Caption: Potential modulation of the NF-κB signaling pathway by 5-Fluoroisoquinoline.
Further research is required to elucidate the specific biological targets and mechanisms of action of 5-Fluoroisoquinoline. Its structural similarity to known bioactive scaffolds suggests it may be a valuable starting point for the development of novel therapeutic agents.
References
- 1. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Fluoroisoquinoline | C9H6FN | CID 20493424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-isoquinoline | CAS#:394-66-1 | Chemsrc [chemsrc.com]
- 5. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoquinoline [webbook.nist.gov]
- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
